molecular formula C19H17N3O5S2 B2709533 N-(4-(3-nitrophenyl)thiazol-2-yl)-3-tosylpropanamide CAS No. 898414-36-3

N-(4-(3-nitrophenyl)thiazol-2-yl)-3-tosylpropanamide

Cat. No.: B2709533
CAS No.: 898414-36-3
M. Wt: 431.48
InChI Key: STHFEFDOSRSTRJ-UHFFFAOYSA-N
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Description

N-(4-(3-nitrophenyl)thiazol-2-yl)-3-tosylpropanamide is a useful research compound. Its molecular formula is C19H17N3O5S2 and its molecular weight is 431.48. The purity is usually 95%.
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Scientific Research Applications

Biochemical Inhibition and Neuroprotection

N-(4-phenylthiazol-2-yl)benzenesulfonamides, closely related to the compound , have been synthesized and found to be potent inhibitors of kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway. These inhibitors have shown to increase kynurenic acid concentration in the brain, suggesting a potential for neuroprotective effects and investigation into the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Anticancer and Antimicrobial Properties

The synthesis of novel compounds with structural similarities to N-(4-(3-nitrophenyl)thiazol-2-yl)-3-tosylpropanamide has been reported to exhibit significant in vitro cytotoxicity against several human cancer cell lines and antimicrobial activities. These findings indicate a promising avenue for the development of new therapeutic agents targeting cancer and infectious diseases (Pandey et al., 2019).

Enzyme Inhibition for Neurodegenerative Disorders

Derivatives of 4-(3-nitrophenyl)thiazol-2-ylhydrazone have been explored for their inhibitory effects on human monoamine oxidase (hMAO), particularly the B isoform. These studies suggest potential therapeutic applications for treating neurodegenerative disorders through selective and reversible inhibition of hMAO-B, highlighting the compound's relevance in the development of treatments for conditions such as Parkinson's disease (Secci et al., 2019).

Tumor Hypoxia Markers

Research into nitroimidazole-based thioflavin-T derivatives, including compounds structurally related to this compound, has demonstrated their utility as tumor hypoxia markers. These markers accumulate in hypoxic tumor cells, facilitating the non-invasive imaging of tumors and potentially aiding in the diagnosis and treatment monitoring of cancer (Li et al., 2005).

Molecular Structure and Antioxidant Activity

Another study focused on the synthesis and characterization of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, assessing their antioxidant activities and structure-activity relationships. The research provides insights into the chemical properties of these compounds and their potential applications in mitigating oxidative stress-related conditions (Secci et al., 2019).

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c1-13-5-7-16(8-6-13)29(26,27)10-9-18(23)21-19-20-17(12-28-19)14-3-2-4-15(11-14)22(24)25/h2-8,11-12H,9-10H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHFEFDOSRSTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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